molecular formula C24H26FN3O6 B2789517 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate CAS No. 1396757-70-2

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate

Cat. No.: B2789517
CAS No.: 1396757-70-2
M. Wt: 471.485
InChI Key: WQHXNPXQZDJHAA-UHFFFAOYSA-N
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Description

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H26FN3O6 and its molecular weight is 471.485. The purity is usually 95%.
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Biological Activity

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-fluorophenyl)acetamide oxalate, also referred to by its CAS number 1396879-39-2, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Molecular Formula C26H31N3O6
Molecular Weight 481.5 g/mol
CAS Number 1396879-39-2

The biological activity of this compound is primarily attributed to its interaction with specific receptors and signaling pathways:

  • Receptor Binding : The compound is known to bind to certain receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.
  • Pathways Modulation : It modulates pathways associated with pain and inflammation, suggesting a role in analgesic and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been documented, indicating a promising spectrum of activity against resistant strains .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays measuring its impact on pro-inflammatory cytokines. For instance, compounds with similar piperidine structures have demonstrated the ability to inhibit NF-kB activation, which is crucial in inflammatory responses. This suggests that this compound may also exert similar effects .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of specific functional groups appears to enhance cytotoxicity against tumor cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested various piperidine derivatives against S. aureus and MRSA. The results indicated that compounds with a cyanobenzyl moiety showed enhanced activity compared to other derivatives .
  • Anti-inflammatory Activity Assessment :
    • In vitro experiments demonstrated that derivatives similar to the target compound could significantly reduce TNF-alpha levels in activated macrophages, supporting its potential use in inflammatory diseases .
  • Cytotoxicity in Cancer Cells :
    • Research involving piperidine-based compounds showed a dose-dependent increase in apoptosis in HeLa cells, indicating potential for further development as anticancer agents .

Properties

IUPAC Name

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(3-fluorophenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2.C2H2O4/c23-20-2-1-3-21(12-20)25-22(27)14-26-10-8-19(9-11-26)16-28-15-18-6-4-17(13-24)5-7-18;3-1(4)2(5)6/h1-7,12,19H,8-11,14-16H2,(H,25,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHXNPXQZDJHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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